REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][CH2:5][C@@H:6]([C@H:8]([C@@H:10]([C@@H:12]([CH2:14][OH:15])O)[OH:11])[OH:9])[OH:7].OCCNC[C@@H]1O[C@](O)(CO)[C@@H](O)[C@@H]1O>>[CH2:5]1[N:4]([CH2:3][CH2:2][OH:1])[CH:12]([CH2:14][OH:15])[CH:10]([OH:11])[CH:8]([OH:9])[CH:6]1[OH:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
6-(2-hydroxyethyl)amino-6-deoxy-α-L-sorbofuranose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCNC[C@H]1[C@H]([C@@H]([C@](CO)(O)O1)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 48 hours
|
Duration
|
48 h
|
Type
|
ADDITION
|
Details
|
at least 90% of the initial charge
|
Type
|
WAIT
|
Details
|
After 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
the supernatant is separated from the cells and sterile filtered
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice bath
|
Type
|
ADDITION
|
Details
|
100 mg NaBH4 is added
|
Type
|
CUSTOM
|
Details
|
After standing in the ice bath overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(C(C(C(N1CCO)CO)O)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |